Cas no 626216-36-2 (N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine)

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a versatile diamino compound featuring a methoxy-substituted benzyl group and tertiary amine functionality. Its structure offers balanced lipophilicity and electron-donating properties, making it useful as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules. The compound's ethylene diamine backbone provides flexibility for further derivatization, while the methoxybenzyl group enhances stability and modulates reactivity. It is commonly employed in ligand design for metal coordination and catalysis due to its chelating potential. The dimethyl substitution on the terminal nitrogen improves solubility in organic solvents, facilitating reaction handling. Suitable for controlled reactions under inert conditions, this diamine demonstrates consistent purity and stability when stored properly.
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine structure
626216-36-2 structure
Product Name:N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
CAS No:626216-36-2
MF:C12H20N2O
MW:208.300003051758
CID:3079351
PubChem ID:3154223
Update Time:2025-06-07

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
    • EN300-168584
    • STK128058
    • AN-465/42535451
    • SR-01000325643
    • N'-(2-methoxybenzyl)-N,N-dimethylethane-1,2-diamine
    • SR-01000325643-1
    • N~1~-(2-methoxybenzyl)-N~2~,N~2~-dimethylethane-1,2-diamine
    • SCHEMBL16269630
    • CS-0300345
    • N-[2-(dimethylamino)ethyl]-N-(2-methoxybenzyl)amine
    • AKOS000130986
    • N1-(2-Methoxybenzyl)-N2,N2-dimethylethane-1,2-diamine
    • N-[(2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
    • 626216-36-2
    • [2-(dimethylamino)ethyl][(2-methoxyphenyl)methyl]amine
    • SB78266
    • MDL: MFCD03856644
    • Inchi: 1S/C12H20N2O/c1-14(2)9-8-13-10-11-6-4-5-7-12(11)15-3/h4-7,13H,8-10H2,1-3H3
    • InChI Key: CLCVRXIVCHZHRI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CNCCN(C)C

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 24.5Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 288.7±20.0 °C at 760 mmHg
  • Flash Point: 128.4±21.8 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010984-1g
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
626216-36-2
1g
5005CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010984-1g
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
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5005.0CNY 2021-07-05
TRC
M708903-10mg
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
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10mg
$ 50.00 2022-06-03
TRC
M708903-50mg
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
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50mg
$ 135.00 2022-06-03
TRC
M708903-100mg
N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
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100mg
$ 210.00 2022-06-03
Enamine
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[2-(dimethylamino)ethyl][(2-methoxyphenyl)methyl]amine
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0.05g
$443.0 2023-09-20
Enamine
EN300-168584-0.1g
[2-(dimethylamino)ethyl][(2-methoxyphenyl)methyl]amine
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0.1g
$464.0 2023-09-20
Enamine
EN300-168584-0.25g
[2-(dimethylamino)ethyl][(2-methoxyphenyl)methyl]amine
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0.25g
$485.0 2023-09-20
Enamine
EN300-168584-0.5g
[2-(dimethylamino)ethyl][(2-methoxyphenyl)methyl]amine
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0.5g
$507.0 2023-09-20
Enamine
EN300-168584-1.0g
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$0.0 2023-06-07

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine Related Literature

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